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molecular formula C11H16N2O2 B8566213 5-[(4-methylpyridin-2-yl)amino]pentanoic Acid

5-[(4-methylpyridin-2-yl)amino]pentanoic Acid

Cat. No. B8566213
M. Wt: 208.26 g/mol
InChI Key: FTYOEMLFABJQJD-UHFFFAOYSA-N
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Patent
US07060707B2

Procedure details

Ethyl 5-[N-(4-methylpyridin-2-yl)amino]pentanoate (16.7 g, 70.7 mmol, obtainable in accordance with Example 3a)) was dissolved in methanol (20 ml), 2N aqueous NaOH (71 ml, 141 mmol) was added, and the mixture was stirred overnight at room temperature. The solvent was then removed, and the resultant solid was extracted thoroughly with CHCl3 (500 ml) and an excess of DIPEA. The filtrate was evaporated and dried, giving a colourless solid (3.92 g, 18.8 mmol, 27%).
Name
Ethyl 5-[N-(4-methylpyridin-2-yl)amino]pentanoate
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
71 mL
Type
reactant
Reaction Step Two
Name
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O:15]CC)=[O:14])[CH:3]=1.[OH-].[Na+]>CO>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 5-[N-(4-methylpyridin-2-yl)amino]pentanoate
Quantity
16.7 g
Type
reactant
Smiles
CC1=CC(=NC=C1)NCCCCC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
71 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed
EXTRACTION
Type
EXTRACTION
Details
the resultant solid was extracted thoroughly with CHCl3 (500 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC(=NC=C1)NCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.8 mmol
AMOUNT: MASS 3.92 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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